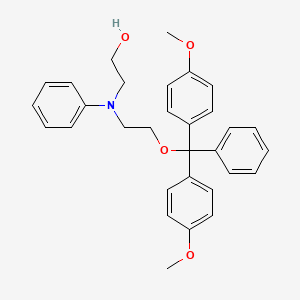

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol(DMTr-N-phenyldiethanolamine)

Description

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol is a complex organic compound with a molecular formula of C30H31NO3. It is characterized by the presence of multiple aromatic rings and ether linkages, making it a compound of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C31H33NO4 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

2-[N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]anilino]ethanol |

InChI |

InChI=1S/C31H33NO4/c1-34-29-17-13-26(14-18-29)31(25-9-5-3-6-10-25,27-15-19-30(35-2)20-16-27)36-24-22-32(21-23-33)28-11-7-4-8-12-28/h3-20,33H,21-24H2,1-2H3 |

InChI Key |

ZBPKXWXTYIXEDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCO)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and ether linkages allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)ethanol: This compound shares a similar structure but lacks the additional aromatic rings and ether linkages.

4-Methoxyphenethylamine: Another structurally related compound, differing mainly in the functional groups attached to the aromatic ring.

Uniqueness

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol is unique due to its complex structure, which includes multiple aromatic rings and ether linkages

Biological Activity

2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol, commonly referred to as DMTr-N-phenyldiethanolamine, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of DMTr-N-phenyldiethanolamine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C31H33NO4

- Molecular Weight : 483.61 g/mol

- Melting Point : 104 - 113°C

- Boiling Point : 629.7 ± 55.0 °C (predicted)

- Solubility : Slightly soluble in chloroform and ethyl acetate

- pKa : 14.62 ± 0.10 (predicted)

- Stability : Hygroscopic

DMTr-N-phenyldiethanolamine functions primarily through its interaction with biological macromolecules, particularly proteins and nucleic acids. Its structure suggests potential for acting as a chelator or modulator of enzymatic activity:

- DNA Interaction : Similar compounds have demonstrated the ability to form adducts with DNA, leading to mutagenic effects or inhibition of DNA repair mechanisms. This property is critical for its potential use in cancer therapy where DNA damage is a primary mechanism for inducing apoptosis in cancer cells .

- Enzyme Modulation : The compound's ability to interact with enzymes suggests it may act as an inhibitor or activator depending on the target enzyme's role in metabolic pathways .

Biological Activity Studies

Research on DMTr-N-phenyldiethanolamine is limited but indicates promising biological activities:

Anticancer Activity

Studies on related nitrogen mustard compounds have shown that they can induce DNA cross-linking, which inhibits cancer cell proliferation. While specific studies on DMTr-N-phenyldiethanolamine are sparse, its structural similarities to known anticancer agents suggest it may exhibit similar properties .

Case Studies

- Translesion Synthesis : Research into nitrogen mustard-induced DNA lesions has highlighted the role of translesion synthesis (TLS) polymerases in bypassing bulky DNA adducts formed by such compounds. This suggests that DMTr-N-phenyldiethanolamine might influence mutagenesis through TLS pathways, which could be leveraged for therapeutic strategies against resistant cancer types .

- Copper Chelation : The compound has been synthesized as part of a chelation strategy for Cu²⁺ ions, indicating potential applications in neurodegenerative diseases where copper accumulation is implicated . This chelation property could be crucial for developing treatments aimed at reducing oxidative stress.

Research Findings

Recent studies have focused on the synthesis and characterization of DMTr-N-phenyldiethanolamine and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.